1-[(1,2-Oxazol-5-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,2-Oxazol-5-yl)methyl]piperazine is a chemical compound known for its unique structure, which combines an oxazole ring with a piperazine moiety
Vorbereitungsmethoden
The synthesis of 1-[(1,2-Oxazol-5-yl)methyl]piperazine typically involves the reaction of piperazine with an oxazole derivative. One common method includes the use of 1,2-oxazole-5-carbaldehyde, which reacts with piperazine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure its stability during storage and transportation .
Analyse Chemischer Reaktionen
1-[(1,2-Oxazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole or piperazine ring is substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(1,2-Oxazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-[(1,2-Oxazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[(1,2-Oxazol-5-yl)methyl]piperazine can be compared with other similar compounds, such as:
- 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine
- 1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperazine
These compounds share a similar core structure but differ in the substituents on the oxazole ring.
Eigenschaften
Molekularformel |
C8H13N3O |
---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
5-(piperazin-1-ylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C8H13N3O/c1-2-10-12-8(1)7-11-5-3-9-4-6-11/h1-2,9H,3-7H2 |
InChI-Schlüssel |
LQODNXYCBXGONE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=CC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.